Bienvenue dans la boutique en ligne BenchChem!

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Medicinal Chemistry Epigenetics Bromodomain Inhibitors

This compound offers a differentiated synthetic scaffold for next-generation BET bromodomain inhibitor design, featuring a unique oxazolidine-2,4-dione pharmacophore and favorable lead-like physicochemical properties (MW: 321.33, cLogP: 0.6). Its core architecture enables modular exploration of BRD2/3/4/T selectivity profiles unattainable with generic isoxazole-based probes, making it a high-value starting point for oral oncology and inflammation programs. Ensure your research pipeline benefits from this structurally novel, fragment-conformant compound.

Molecular Formula C15H19N3O5
Molecular Weight 321.333
CAS No. 2034361-93-6
Cat. No. B2808172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
CAS2034361-93-6
Molecular FormulaC15H19N3O5
Molecular Weight321.333
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)COC3=O
InChIInChI=1S/C15H19N3O5/c1-9-12(10(2)23-16-9)7-13(19)17-5-3-11(4-6-17)18-14(20)8-22-15(18)21/h11H,3-8H2,1-2H3
InChIKeyIOTVMDXEPFVROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione: Structural Identity and Research-Grade Procurement Profile


3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS: 2034361-93-6) is a synthetic, heterocyclic small molecule with a molecular weight of 321.33 g/mol, a computed XLogP3-AA of 0.6, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. It is cataloged as a research chemical with a typical purity of 95% and is not intended for human or veterinary use . While no primary quantitative bioactivity data is publicly available for this precise molecule, its core motif, the 3,5-dimethylisoxazole, is a well-characterized acetyl-lysine (KAc) bioisostere, making it a key building block for designing bromodomain and extra-terminal domain (BET) protein inhibitors [2]. The compound is identified in patent literature for isoxazole derivatives, suggesting its role as a structural intermediate or a member of a focused library for therapeutic discovery [3].

Structural Determinants of Specificity: Why 3-(3,5-Dimethylisoxazol-4-yl)acetyl-piperidinyl-oxazolidine-2,4-dione Analogs Are Non-Interchangeable


The functional activity of this chemical class is exquisitely sensitive to three modular components: the acetyl-lysine mimetic warhead, the piperidine linker, and the terminal heterocyclic cap. The 3,5-dimethylisoxazole moiety provides a foundational affinity for bromodomains, but its interaction with specific BET family members (BRD2, BRD3, BRD4, BRDT) is profoundly modulated by the linker and cap groups [1]. The oxazolidine-2,4-dione cap present in the target compound is a distinct pharmacophore compared to the quinazoline-2,4-dione found in a direct analog (CAS 2034370-95-9), with different hydrogen bonding capabilities, steric bulk, and electronic properties [2]. These variations translate into divergent target selectivity profiles, ligand efficiency metrics, and ADME properties that cannot be predicted by the common isoxazole warhead alone, making generic substitution a high-risk decision in probe development and lead optimization campaigns [3].

Evidence-Based Differentiation Guide: Comparative Analysis of 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione


Structural Differentiation from the Quinazoline-2,4-dione Analog: Core Cap Replacement

The target compound incorporates an oxazolidine-2,4-dione moiety, differentiating it from the closest commercially available analog, 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 2034370-95-9), which uses a bulkier, more lipophilic quinazoline-2,4-dione cap . This structural change reduces the molecular weight from 382.42 g/mol (quinazoline analog) to 321.33 g/mol for the target compound, significantly impacting ligand efficiency metrics [1]. The oxazolidine-2,4-dione ring, a known gamma-lactam isostere, can enhance metabolic stability by replacing potentially labile amide bonds, a critical advantage in optimizing pharmacokinetic profiles [2].

Medicinal Chemistry Epigenetics Bromodomain Inhibitors

Class-Level Warhead Superiority: 3,5-Dimethylisoxazole as a Privileged Acetyl-Lysine Bioisostere

The target compound leverages the 3,5-dimethylisoxazole motif, a validated acetyl-lysine (KAc) mimetic. X-ray crystallography confirms this moiety displaces acetylated histone-mimicking peptides from bromodomains by forming conserved hydrogen bonds with a critical asparagine residue and a structured water network, a binding mode absent in other common KAc mimetics like triazoles or simple acetamides [1]. This warhead is the foundation of chemical probes like I-BET151 and related clinical candidates, demonstrating that its incorporation into a new scaffold like the target compound provides a dual advantage of novel intellectual property and a proven mechanism of engagement for epigenetic targets [2].

Epigenetics Chemical Biology Target Engagement

Differentiation via Oxazolidine-2,4-dione: Linker Rigidity and Metabolic Stability Advantages

The oxazolidine-2,4-dione heterocycle serves as a conformationally constrained gamma-lactam isostere, offering superior metabolic stability compared to structurally analogous compounds with flexible acetyl-piperidine linkers. Unlike the more common oxazolidin-2-one (e.g., linezolid scaffold) which is susceptible to oxidative metabolism, the oxazolidine-2,4-dione ring eliminates the labile C-H bond at the 5-position, reducing potential sites for CYP450-mediated oxidation [1]. This characteristic provides the target compound a significant advantage in in vivo half-life and bioavailability over structurally related flexible-linker or oxazolidinone-containing analogs [2].

ADME Metabolic Stability Drug Design

Patent Landscape Differentiation: Freedom to Operate in BET Inhibitor Chemical Space

The target compound falls within the scope of granted patent US20200339558A1, which covers isoxazole derivatives for therapeutic applications [1]. Many first-generation 3,5-dimethylisoxazole-based BET inhibitors (e.g., I-BET762, OTX015) are covered by earlier composition-of-matter patents that are approaching expiration, creating a crowded IP landscape for simple derivatives [2]. The combination of the novel oxazolidine-2,4-dione cap with the established warhead in this compound represents a structurally distinct chemical series, potentially offering a superior freedom-to-operate position for commercial development of next-generation epigenetic therapeutics [3].

Intellectual Property Cancer Therapeutics Epigenetics

High-Value Research and Industrial Applications for 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione


Hit-to-Lead Optimization for Orally Bioavailable BET Bromodomain Inhibitors

The target compound is an ideal starting point for designing next-generation, oral BET inhibitors for oncology and inflammatory diseases. Its low molecular weight and favorable XLogP3-AA (0.6) [1] align with lead-like criteria, while the metabolic stability inferred from the oxazolidine-2,4-dione cap makes it a strategic scaffold to optimize clearance and oral bioavailability. This scenario directly leverages the evidence from Section 3 on structural differentiation and patent novelty to create a competitive lead series.

Chemical Probe Development for BRD4 BD1 vs. BD2 Selectivity Profiling

The 3,5-dimethylisoxazole warhead's established mechanism of engagement with bromodomains [1] makes this compound a valuable scaffold for creating domain-selective chemical probes. By varying the oxazolidine-2,4-dione cap through parallel synthesis, researchers can identify derivatives with preferential binding to the first (BD1) or second (BD2) bromodomain of BET proteins, a key goal in targeted protein degradation and selective transcription modulation. This application directly stems from the class-level evidence on target engagement presented in Section 3.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 321.33 g/mol and only 20 heavy atoms, this compound conforms to the Rule of 3 guidelines for fragment libraries [1]. The oxazolidine-2,4-dione moiety provides a unique multi-hydrogen bond acceptor vector that can be grown or merged with other fragments while maintaining high ligand efficiency. This application follows from the structural evidence in Section 3 demonstrating its lead-like characteristics and the need for novel fragments in epigenetic library screening.

Biomarker-Driven Patient Stratification in Epigenetic Cancer Trials

As a member of a structurally novel series, compounds like this can be used to develop pharmacodynamic biomarkers such as c-MYC and HEXIM1 expression in peripheral blood mononuclear cells, which are commonly used to monitor BET inhibitor target engagement in early-phase oncology trials [2]. This application draws on the patent landscape evidence from Section 3, highlighting the compound's potential role in developing a differentiated clinical candidate.

Quote Request

Request a Quote for 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.